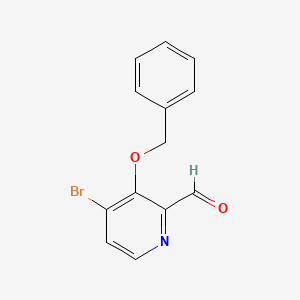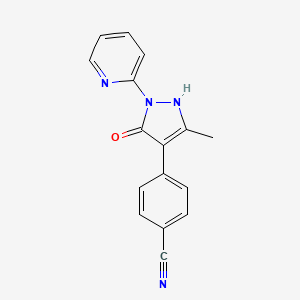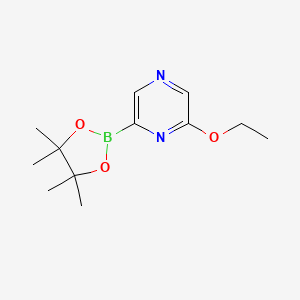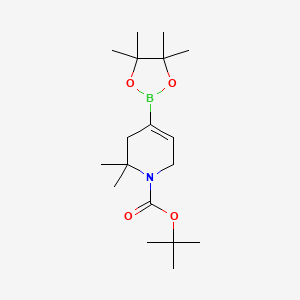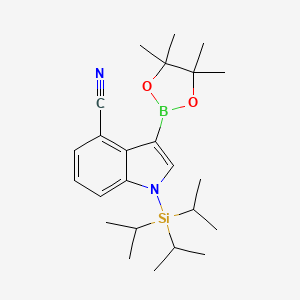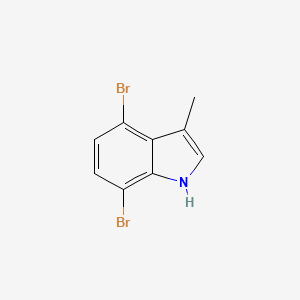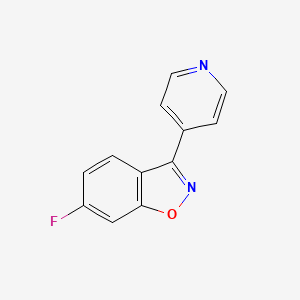
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- is a fluorinated heterocyclic compound that contains a benzisoxazole ring fused with a pyridine ring. This compound is known for its significant role in medicinal chemistry, particularly in the synthesis of various pharmaceuticals, including antipsychotic and antimicrobial agents .
Preparation Methods
The synthesis of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-pyridinecarboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, followed by cyclization to form the benzisoxazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes substitution reactions with halogens, alkyl groups, and other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with acyl chloride results in the formation of N-acylated products .
Scientific Research Applications
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a molecular scaffold for designing biologically active molecules.
Medicine: This compound is a key intermediate in the synthesis of antipsychotic drugs such as risperidone and paliperidone, as well as antimicrobial and anticancer agents
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in antipsychotic drugs, it acts on dopamine and serotonin receptors, modulating their activity to exert therapeutic effects. The fluorine substituent enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- can be compared with other similar compounds such as:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound is also used in the synthesis of antipsychotic drugs and has similar chemical properties.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Another related compound with applications in medicinal chemistry.
The uniqueness of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- lies in its specific structural features, which confer distinct pharmacological properties and synthetic versatility .
Properties
Molecular Formula |
C12H7FN2O |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
6-fluoro-3-pyridin-4-yl-1,2-benzoxazole |
InChI |
InChI=1S/C12H7FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-7H |
InChI Key |
JLQMILPGYDOZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)
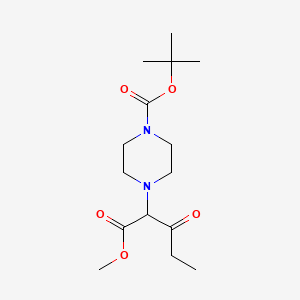
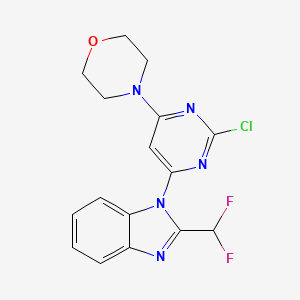
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)

![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
